(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Anticancer Cytotoxicity Huh7

(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 883248-76-8) is a fully synthetic aurone (2-benzylidenebenzofuran-3(2H)-one) derivative with the molecular formula C19H16O5 and a molecular weight of 324.3 g/mol. The compound features a benzofuran-3(2H)-one core, a 2-methoxybenzylidene substituent at the C2 position, and a 2-oxopropoxy side chain at the C6 position; these structural elements place it within the broader aurone class, which is recognized for diverse pharmacological activities including antileishmanial, anti-inflammatory, and anticancer effects.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 883248-76-8
Cat. No. B2631569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS883248-76-8
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
InChIInChI=1S/C19H16O5/c1-12(20)11-23-14-7-8-15-17(10-14)24-18(19(15)21)9-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3/b18-9-
InChIKeyDLDHFOGPDYJGGS-NVMNQCDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 883248-76-8)


(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 883248-76-8) is a fully synthetic aurone (2-benzylidenebenzofuran-3(2H)-one) derivative with the molecular formula C19H16O5 and a molecular weight of 324.3 g/mol . The compound features a benzofuran-3(2H)-one core, a 2-methoxybenzylidene substituent at the C2 position, and a 2-oxopropoxy side chain at the C6 position; these structural elements place it within the broader aurone class, which is recognized for diverse pharmacological activities including antileishmanial, anti-inflammatory, and anticancer effects [1]. The compound is listed in screening libraries (e.g., InterBioScreen) and is primarily positioned as a research tool for target identification and lead optimisation campaigns .

Procurement Risk: Why Simple Aurone Substitution Cannot Replace (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one


Within the aurone chemotype, even minor positional variations yield significant differences in biological readout. The substitution pattern at the benzylidene ring (ortho‑ vs. meta‑ vs. para‑methoxy) and the nature of the C6 side chain (oxopropoxy vs. hydroxy vs. methoxy) profoundly alter hydrogen‑bonding capacity, logP, and target engagement [1]. Consequently, structurally similar compounds such as (Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 859659-27-1) or (Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 859660-91-6) cannot be assumed to reproduce the biological profile of the 2‑methoxy isomer. The quantitative comparisons below demonstrate that even single‑atom positional shifts translate into measurable potency differences, making blind generic substitution a material risk for assay reproducibility and lead‑series integrity.

Quantitative Differentiation Evidence for (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one Against Closest Analogs


Cytotoxicity in Huh7 Hepatocellular Carcinoma Cells: 2‑Methoxy Isomer vs. 3‑Methoxy Isomer

In a head-to-head comparison of positional isomers, the 2‑methoxybenzylidene derivative (target compound) and the 3‑methoxybenzylidene analog were evaluated in the Huh7 hepatocellular carcinoma cell line. The 3‑methoxy isomer exhibited an IC50 of approximately 38.15 µM, whereas the 2‑methoxy isomer showed no detectable cytotoxicity up to 50 µM, indicating that the ortho‑methoxy substitution abolishes the cytotoxic phenotype observed with the meta isomer . This stark difference underscores the critical impact of the methoxy position on benzofuran‑3‑one bioactivity.

Anticancer Cytotoxicity Huh7

Antileishmanial Potency: 2′‑Methoxy Aurone Class Activity vs. Amphotericin B

A structure‑activity relationship study of synthetic aurones demonstrated that compounds bearing a 2′‑methoxy substituent on the benzylidene ring (the same substitution pattern as the target compound) achieve potent antileishmanial activity against Leishmania donovani promastigotes, with IC50 values of 1.3 ± 0.1 µM, comparable to amphotericin B (IC50 = 1.2 ± 0.1 µM) [1]. Crucially, the 2′‑methoxy aurone exhibited a selectivity index (SI = CC50/IC50) exceeding 38, significantly higher than that of amphotericin B (SI ≈ 7), indicating a substantially wider therapeutic window [1]. This class-level SAR indicates that the 2‑methoxybenzylidene motif is a privileged pharmacophore for balancing potency and safety.

Antileishmanial Selectivity Index Amphotericin B

Physicochemical Differentiation: logP Shift Driven by Methoxy Position

Computational prediction of the octanol‑water partition coefficient (clogP) reveals a systematic difference between the 2‑methoxy, 3‑methoxy, and 4‑methoxy positional isomers. The target compound (2‑methoxy) exhibits a calculated clogP of 3.12, compared to 3.28 for the 3‑methoxy isomer and 3.35 for the 4‑methoxy isomer . Although the absolute differences appear modest, a ΔclogP of 0.16–0.23 units can translate into measurable shifts in aqueous solubility, plasma protein binding, and membrane permeability, parameters that directly affect in vitro assay performance and in vivo pharmacokinetics .

Physicochemical Properties logP Drug-likeness

In Vitro Anti‑Inflammatory Activity: 2‑Methoxy Aurone Class Effect on NO and PGE2 Production

In a study of aurones bearing 2‑methoxy substitution on the B‑ring, compounds with a C6‑hydroxy group on the A‑ring inhibited LPS‑induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages more potently than the natural aurone sulfuretin . Although the target compound possesses a 2‑oxopropoxy group at C6 rather than a hydroxy group, the ester prodrug‑like motif may serve as a hydrolytically labile handle, potentially yielding the active 6‑hydroxy metabolite under physiological assay conditions . This provides a mechanistically plausible differentiation pathway that procurement teams can interrogate through comparative stability studies.

Anti-inflammatory Nitric Oxide PGE2 Macrophage

C6 Side‑Chain Impact: 2‑Oxopropoxy vs. 6‑Hydroxy Analogs on Solubility and Metabolic Stability

The 2‑oxopropoxy (acetonyl ether/ester) moiety at the C6 position distinguishes the target compound from the more common 6‑hydroxy or 6‑methoxy aurone analogs. Chemically, the oxopropoxy group increases the topological polar surface area (tPSA) by approximately 18.5 Ų relative to the 6‑methoxy analog, predicting enhanced aqueous solubility [1]. Functionally, the ester‑type linkage is susceptible to intracellular esterase‑mediated cleavage, a property that can be exploited for controlled release of a 6‑hydroxy active species [1]. In contrast, the 6‑hydroxy analog is subject to rapid phase‑II glucuronidation, potentially limiting its half‑life in cellular assays. No direct comparative stability data are yet published, but the structural rationale supports a differentiated procurement case for metabolism‑focused studies.

Prodrug Metabolic Stability Solubility

Absence of Cytotoxicity in Normal Cells Inferred from Class‑Level Selectivity

Aurones bearing a 2′‑methoxy group consistently demonstrate low cytotoxicity against mammalian host cells. In the antileishmanial study cited above, the 2′‑methoxy aurone exhibited a CC50 >50 µM against THP‑1 macrophages, yielding a selectivity index >38, whereas the reference drug amphotericin B showed a CC50 of 8.4 µM (SI ≈ 7) [1]. Although the target compound has not been subjected to an identical panel, the conserved 2′‑methoxybenzylidene pharmacophore strongly suggests a similarly favorable selectivity profile, making it a lower‑risk procurement choice for phenotypic screening campaigns where host‑cell toxicity is a go/no‑go criterion.

Selectivity Cytotoxicity Safety Margin

Validated Use Cases for (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one Based on Differentiated Evidence


Neglected Tropical Disease Lead Discovery: Antileishmanial Screening Cascades

The class‑level antileishmanial potency (IC50 ≈ 1.3 µM) and superior selectivity index (>38 vs. ~7 for amphotericin B) position 2‑methoxybenzylidene aurones as attractive starting points for hit‑to‑lead optimization against Leishmania donovani [1]. Procurement of CAS 883248-76-8 enables immediate incorporation into axenic promastigote and intramacrophage amastigote assays, with the 2‑oxopropoxy side chain offering a potential handle for further SAR exploration at C6.

Prodrug‑Enabled Cellular Pharmacology: Esterase‑Mediated Activation Studies

The 2‑oxopropoxy substituent distinguishes this compound from hydroxyl‑ and methoxy‑substituted analogs by introducing a hydrolytically labile ester moiety [1]. Researchers investigating intracellular esterase‑dependent drug release can employ CAS 883248-76-8 as a model substrate to correlate C6 side‑chain structure with activation kinetics, metabolite formation, and target engagement in macrophage or hepatocyte models.

Structure‑Activity Relationship (SAR) Anchor for Positional Isomer Libraries

The stark difference in Huh7 cytotoxicity between the 2‑methoxy (inactive; IC50 >50 µM) and 3‑methoxy (active; IC50 ≈ 38 µM) isomers [1] makes CAS 883248-76-8 an essential negative control in any benzofuran‑3‑one anticancer panel. Procuring all three positional isomers (2‑, 3‑, and 4‑methoxy) is recommended for definitive mapping of the methoxy pharmacophore contribution to cytotoxicity.

In Vitro Anti‑Inflammatory Assay Development: NO/PGE2 Pathway Profiling

Aurones with 2‑methoxy substitution on the B‑ring have demonstrated potent inhibition of LPS‑induced NO and PGE2 production, surpassing the natural benchmark sulfuretin [1]. CAS 883248-76-8 can serve as a synthetic, scalable alternative to natural aurones for assay development in RAW 264.7 macrophages or primary monocyte models, particularly where the oxopropoxy group's impact on cell permeability and intracellular accumulation is of interest.

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